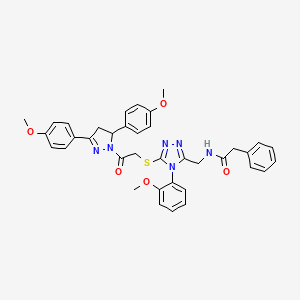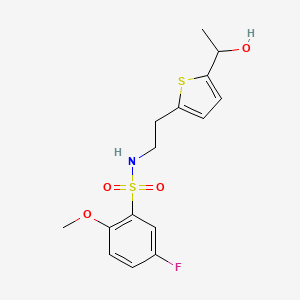
5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Anticancer Potential
A study by Tsai et al. (2016) on aminothiazole-paeonol derivatives, including compounds structurally similar to the one , demonstrated significant anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and human colorectal adenocarcinoma. These compounds were found to be superior to 5-fluorouracil in terms of potency against certain cancer cell lines with lower cytotoxicity to fibroblasts, suggesting a promising direction for the development of new anticancer agents (Tsai et al., 2016).
Corrosion Inhibition
Research by Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, indicating potential industrial applications in protecting metals from corrosion. The study utilized quantum chemical calculations and molecular dynamics simulations to analyze the adsorption behaviors of these compounds, suggesting their utility in material science and engineering (Kaya et al., 2016).
Drug-Tubulin Interactions
A study by Banerjee et al. (2005) on the binding of sulfonamide drugs to the colchicine site of tubulin revealed insights into the mechanism of action of these compounds as antimitotic agents. The research highlighted the thermodynamics of drug-tubulin interactions, providing a foundation for the development of novel anticancer therapies (Banerjee et al., 2005).
Zinc(II) Detection
Kimber et al. (2001) focused on zinc(II) specific fluorophores, crucial for studying intracellular Zn2+ levels. The study synthesized and evaluated the fluorescing characteristics of various fluorophores and their Zn2+ complexes, contributing to biochemical research and medical diagnostics (Kimber et al., 2001).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthesis methods, new applications, etc.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, much of this information may not be available. In such cases, it may be necessary to conduct original research to obtain this information.
Propiedades
IUPAC Name |
5-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDNCHZSNSKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

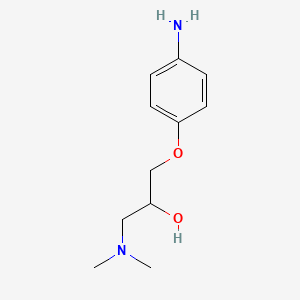
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
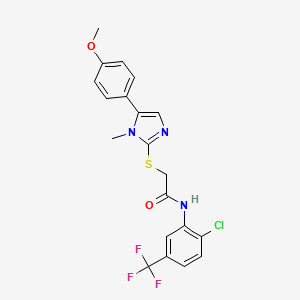
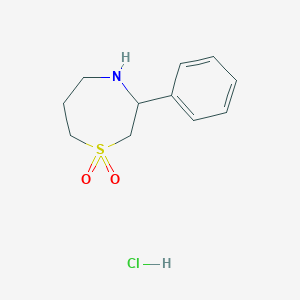
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)
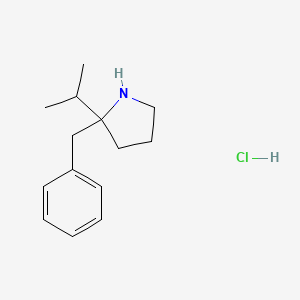
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
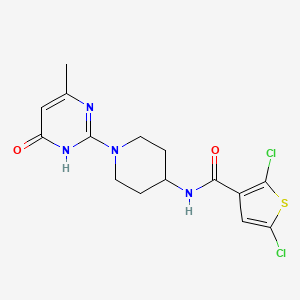
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)
